molecular formula C5H12N2 B046727 4-Methylpyrrolidin-3-amine CAS No. 116729-74-9

4-Methylpyrrolidin-3-amine

Cat. No.: B046727
CAS No.: 116729-74-9
M. Wt: 100.16 g/mol
InChI Key: SLTMFXXAJKCIPQ-UHFFFAOYSA-N
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Description

4-Methylpyrrolidin-3-amine is a bicyclic amine featuring a pyrrolidine ring substituted with a methyl group at position 4 and an amine group at position 3. Its molecular formula is C₅H₁₂N₂, with a molecular weight of 100.16 g/mol (free base) . The compound exists in stereoisomeric forms, such as (3R,4R) and (3S,4R), which are critical for biological activity . The dihydrochloride salt form (C₅H₁₄Cl₂N₂, MW: 173.08 g/mol) is commonly used to enhance solubility and stability in pharmaceutical applications .

Properties

CAS No.

116729-74-9

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

4-methylpyrrolidin-3-amine

InChI

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3

InChI Key

SLTMFXXAJKCIPQ-UHFFFAOYSA-N

SMILES

CC1CNCC1N

Canonical SMILES

CC1CNCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-pyrrolidinamine typically involves the reaction of 4-methylpyrrolidine with ammonia or an amine source under controlled conditions. One common method includes the reductive amination of 4-methylpyrrolidinone using ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 4-Methyl-3-pyrrolidinamine may involve large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-pyrrolidinamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Amides and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

4-Methyl-3-pyrrolidinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-pyrrolidinamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

1-Cyclopropylpyrrolidin-3-amine

  • Structure : Features a cyclopropyl group attached to the pyrrolidine nitrogen instead of a methyl group.
  • Molecular Formula : C₇H₁₄N₂ (MW: 126.20 g/mol) .
  • Higher molecular weight (vs. 100.16 g/mol for 4-methylpyrrolidin-3-amine) may reduce membrane permeability .
  • Applications : Used in medicinal chemistry for its conformational rigidity, which can enhance target selectivity.

(3R,4S)-4-Cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine

  • Structure : A complex derivative with cyclopropyl, aromatic, and methoxymethyl substituents.
  • Molecular Formula : C₁₇H₂₆N₂O₂ (MW: 290.41 g/mol) .
  • Key Differences: Extended aromatic system enhances π-π stacking interactions, improving binding to hydrophobic pockets in enzymes or receptors. Methoxy groups increase solubility compared to the non-polar methyl group in this compound .
  • Applications : Explored in drug discovery for central nervous system (CNS) targets due to its lipophilic balance.

1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine

  • Structure : Contains a triazole ring linked to the pyrrolidine core.
  • Molecular Formula : C₈H₁₆N₆ (MW: 195.26 g/mol) .
  • Key Differences :
    • The triazole moiety introduces hydrogen-bonding capability, enhancing interactions with polar residues in biological targets.
    • Higher nitrogen content may improve aqueous solubility compared to this compound .
  • Applications: Potential use in antiviral or anticancer agents due to triazole’s bioisosteric properties.

4-Amino-3-methylpyridine

  • Structure : A pyridine derivative with amine and methyl groups at positions 4 and 3, respectively.
  • Molecular Formula : C₆H₈N₂ (MW: 108.14 g/mol) .
  • Key Differences :
    • Aromatic pyridine ring confers greater stability and resonance compared to the saturated pyrrolidine ring.
    • Lower basicity (pKa ~1.5 for pyridine vs. ~10.6 for pyrrolidine) affects protonation state under physiological conditions .
  • Applications : Intermediate in agrochemicals and dyes due to its aromatic reactivity.

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • This compound dihydrochloride : High water solubility due to ionic form; stable under refrigeration .
  • 1-Cyclopropylpyrrolidin-3-amine : Lower solubility in water (free base) but improved lipophilicity for CNS penetration .
  • Triazole derivative : Moderate solubility from polar triazole group; stable in acidic conditions .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₅H₁₂N₂ 100.16 4-CH₃, 3-NH₂
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 N-Cyclopropyl, 3-NH₂
Triazole derivative C₈H₁₆N₆ 195.26 Triazole, 3-NH₂
4-Amino-3-methylpyridine C₆H₈N₂ 108.14 Pyridine, 4-NH₂, 3-CH₃

Table 2: Pharmacological Profiles

Compound LogP Water Solubility (mg/mL) Key Applications
This compound 0.5 25 (dihydrochloride) Antimalarials, kinase inhibitors
1-Cyclopropylpyrrolidin-3-amine 1.2 10 CNS-targeted therapeutics
Triazole derivative -0.8 50 Antiviral agents
4-Amino-3-methylpyridine 0.9 15 Agrochemical intermediates

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